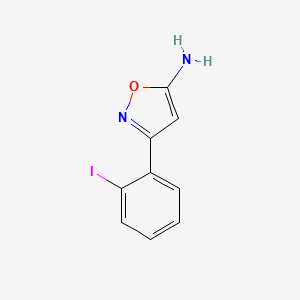

3-(2-Iodophenyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(2-iodophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPSDSULPKZXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020955-28-5 | |

| Record name | 3-(2-iodophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Iodophenyl)-1,2-oxazol-5-amine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound 3-(2-Iodophenyl)-1,2-oxazol-5-amine. While specific experimental data for this molecule is not yet prevalent in published literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established methodologies for analogous compounds to offer a robust framework for its synthesis and characterization. The guide also delves into the potential therapeutic applications of this compound, drawing on the well-documented biological activities of the isoxazole scaffold.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of isoxazole have demonstrated anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties, making them a focal point for drug discovery and development.[2][4] The 3-aryl-5-aminoisoxazole moiety, in particular, is recognized as a key pharmacophore in many biologically active molecules.[5]

This guide focuses on the specific, and likely novel, compound 3-(2-Iodophenyl)-1,2-oxazol-5-amine. The introduction of an iodine atom at the ortho position of the phenyl ring is of particular interest. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[6] This document will provide a detailed exploration of this compound's chemical nature, a proposed synthetic pathway, and a discussion of its potential as a lead compound in therapeutic research.

Chemical Structure and Properties

The chemical structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine consists of a central 1,2-oxazole (isoxazole) ring. A 2-iodophenyl group is attached at the 3-position, and an amine group is at the 5-position.

Table 1: Predicted Physicochemical Properties of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂O | [7] |

| Monoisotopic Mass | 285.9603 Da | [7] |

| Predicted XlogP | 2.3 | [7] |

| Predicted Collision Cross Section ([M+H]⁺) | 146.5 Ų | [7] |

| Predicted Collision Cross Section ([M+Na]⁺) | 148.9 Ų | [7] |

Note: The properties listed above are predicted values from computational models as experimental data is not currently available.

Proposed Synthesis

The synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine can be approached through established methods for the formation of 3-aryl-5-aminoisoxazoles.[5] A highly plausible and efficient route involves the condensation and cyclization of a β-ketonitrile with hydroxylamine.[8] The key starting material for this proposed synthesis is 3-(2-iodophenyl)-3-oxopropanenitrile.

Proposed Synthetic Pathway

The proposed synthesis is a one-pot reaction wherein 3-(2-iodophenyl)-3-oxopropanenitrile reacts with hydroxylamine hydrochloride in the presence of a base. The base serves to neutralize the hydrochloride salt and catalyze the condensation and subsequent intramolecular cyclization to yield the target compound.

Experimental Protocol

Materials:

-

3-(2-Iodophenyl)-3-oxopropanenitrile

-

Hydroxylamine hydrochloride

-

Sodium acetate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-Iodophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add cold water to the residue to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Rationale Behind Experimental Choices

-

Choice of Starting Material: 3-(2-Iodophenyl)-3-oxopropanenitrile is the logical precursor as it contains the required 2-iodophenyl group and the β-ketonitrile functionality necessary for the cyclization reaction with hydroxylamine to form the 5-aminoisoxazole ring.

-

Use of Hydroxylamine Hydrochloride and a Base: Hydroxylamine is the nitrogen and oxygen source for the isoxazole ring. It is commonly supplied as a more stable hydrochloride salt. A base, such as sodium acetate, is required to liberate the free hydroxylamine in situ.

-

Solvent and Temperature: Ethanol is a common solvent for this type of reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature, providing the necessary activation energy for the cyclization.

Visualization of the Synthetic Workflow

Caption: Proposed one-pot synthesis workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Potential Applications and Future Research Directions

The isoxazole scaffold is a versatile platform for the development of new therapeutic agents.[1][9] The presence of the 3-aryl-5-aminoisoxazole moiety in the target compound suggests a strong potential for biological activity.[5]

Potential Therapeutic Areas

-

Anti-inflammatory and Analgesic Agents: Many isoxazole derivatives have shown significant anti-inflammatory and analgesic properties.[2]

-

Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs.[3][4]

-

Anticancer Agents: Research has indicated that some isoxazole-containing compounds exhibit anticancer activity.[1][2]

-

Immunomodulatory Activity: Certain isoxazole derivatives have been found to possess immunomodulatory effects.[2][10]

Proposed Mechanism of Action

While the specific mechanism of action for 3-(2-Iodophenyl)-1,2-oxazol-5-amine is unknown, related compounds have been shown to act as enzyme inhibitors. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. The 2-iodophenyl group could potentially enhance binding to target proteins through halogen bonding.

Future Research

Future research should focus on the successful synthesis and purification of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. Following this, a comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography will be essential to confirm its structure. Subsequently, screening for biological activity in various assays will be crucial to determine its therapeutic potential.

Visualization of Potential Research Progression

Caption: A logical progression for the future research and development of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Conclusion

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a novel compound with significant potential for applications in medicinal chemistry and drug discovery. Based on established synthetic methodologies for related compounds, a feasible and efficient synthesis route has been proposed in this guide. The rich pharmacological history of the isoxazole scaffold suggests that this compound is a promising candidate for future investigation as a therapeutic agent. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and exploration of the biological activities of this and related molecules.

References

- BenchChem. (2025).

- Zimecki, M., et al. (2019).

- Request PDF. (n.d.).

- Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.

- NSF PAR. (n.d.).

- ResearchGate. (n.d.). Synthetic route for isoxazole‐substituted iodoarenes 1 a‐1 d.

- MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- IJCRT.org. (n.d.).

- ResearchGate. (2023).

- BenchChem. (n.d.). Ethyl 5-(3-iodophenyl)

- PMC. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)

- PubChemLite. (n.d.). 3-(2-iodophenyl)-1,2-oxazol-5-amine.

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Chlorophenyl)isoxazol-5-amine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. ijcrt.org [ijcrt.org]

- 4. ajrconline.org [ajrconline.org]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate | Benchchem [benchchem.com]

- 7. PubChemLite - 3-(2-iodophenyl)-1,2-oxazol-5-amine (C9H7IN2O) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 10. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Iodophenyl)-1,2-oxazol-5-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in a multitude of biologically active compounds, including several approved pharmaceutical agents.[1][2] The 5-aminoisoxazole moiety, in particular, serves as a versatile building block, offering multiple points for chemical modification and the introduction of diverse pharmacophoric elements.[3][4] The incorporation of a 2-iodophenyl substituent at the 3-position of the isoxazole ring introduces a heavy atom that can be exploited for various purposes, including its use as a handle for further cross-coupling reactions or as a potential modulator of pharmacokinetic properties. This guide will delve into the known and projected characteristics of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(2-Iodophenyl)-1,2-oxazol-5-amine is presented in the table below. These values are calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂O | [5] |

| Molecular Weight | 288.07 g/mol | Calculated |

| Monoisotopic Mass | 285.9603 Da | [5] |

| CAS Number | Not Available | |

| IUPAC Name | 3-(2-iodophenyl)isoxazol-5-amine | |

| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)I | [5] |

| InChI | InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | [5] |

Synthesis and Characterization

While a specific synthetic procedure for 3-(2-Iodophenyl)-1,2-oxazol-5-amine has not been detailed in the available literature, a reliable route can be proposed based on established methods for the synthesis of analogous 3-aryl-5-aminoisoxazoles. A common and effective strategy involves the cyclization of a β-ketonitrile with hydroxylamine.[6] The following is a proposed multi-step synthesis starting from 2-iodobenzaldehyde.

Proposed Synthetic Pathway

The proposed synthesis involves four main steps:

-

Oxidation of 2-iodobenzaldehyde to 2-iodobenzoic acid.

-

Esterification of 2-iodobenzoic acid to its corresponding methyl ester.

-

Claisen condensation of the methyl ester with acetonitrile to form the β-ketonitrile intermediate.

-

Cyclization of the β-ketonitrile with hydroxylamine to yield the final product.

Caption: Proposed synthetic workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 2-Iodobenzaldehyde to 2-Iodobenzoic Acid

-

To a stirred solution of 2-iodobenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water), add a solution of potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture and wash the solid with water.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-iodobenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification to Methyl 2-Iodobenzoate

-

Dissolve 2-iodobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-iodobenzoate.

Step 3: Synthesis of 3-(2-Iodophenyl)-3-oxopropanenitrile

-

To a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add acetonitrile dropwise at 0 °C.

-

Stir the mixture at room temperature for a short period.

-

Add a solution of methyl 2-iodobenzoate in the same solvent dropwise to the reaction mixture.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench with a dilute acid.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.

Step 4: Cyclization to 3-(2-Iodophenyl)-1,2-oxazol-5-amine

-

Dissolve 3-(2-iodophenyl)-3-oxopropanenitrile in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-iodophenyl group and the isoxazole ring, as well as a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of both aromatic rings and the isoxazole core.

-

IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of iodine.

Reactivity and Potential Applications

The chemical structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine offers several avenues for further chemical transformations and suggests a range of potential applications.

Chemical Reactivity

-

The Amino Group: The 5-amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives.

-

The Iodophenyl Group: The iodine atom on the phenyl ring is a versatile functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of substituents at this position.

-

The Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

Potential Applications

The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry and has been investigated for a variety of therapeutic applications.

-

Drug Discovery: Derivatives of 3-phenylisoxazol-5-amine have been explored for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[7][8][9] The unique electronic and steric properties imparted by the 2-iodo substituent could lead to novel biological activities. For instance, related benzoxazole derivatives have shown promise in antimicrobial and anticancer research.[7]

-

Agrochemicals: The isoxazole core is present in some commercial herbicides and fungicides.[10] The 3-(2-Iodophenyl)-1,2-oxazol-5-amine could serve as a precursor for the synthesis of new agrochemicals.

-

Materials Science: The presence of the iodo- and amino- functionalities makes this molecule a potential building block for the synthesis of novel polymers and functional materials.

Safety and Handling

Detailed toxicological data for 3-(2-Iodophenyl)-1,2-oxazol-5-amine is not available. However, based on the functional groups present, appropriate safety precautions should be taken.

-

General Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Organoiodine Compounds: Organoiodine compounds can be light-sensitive and may liberate iodine over time. It is advisable to store them in amber-colored bottles. They should be handled with care, as some can be irritants.[11]

Conclusion

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While a dedicated CAS number and extensive experimental data are currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and further exploration. The versatile reactivity of its functional groups, combined with the established biological importance of the 5-aminoisoxazole scaffold, makes it an attractive target for further research and development.

References

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2025). ResearchGate. Available at: [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025). ResearchGate. Available at: [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. Available at: [Link]

-

3-(2-iodophenyl)-1,2-oxazol-5-amine. PubChemLite. Available at: [Link]

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). ACS Publications. Available at: [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). RSC Publishing. Available at: [Link]

- Process for preparing 3-aminoisoxazole derivatives. (1969). Google Patents.

-

Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. (2026). ResearchGate. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. Available at: [Link]

-

3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). PubMed. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 3-(2-iodophenyl)-1,2-oxazol-5-amine (C9H7IN2O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-a ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08642A [pubs.rsc.org]

- 9. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling and Synthetic Workflows for 5-Amino-3-(2-iodophenyl)isoxazole

Introduction & Core Rationale

In the landscape of medicinal chemistry and materials science, the isoxazole ring serves as a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters. While standard 5-amino-3-phenylisoxazoles are well-documented building blocks[1], the introduction of an iodine atom at the ortho position of the phenyl ring—yielding 5-amino-3-(2-iodophenyl)isoxazole —fundamentally alters the molecule's synthetic utility and physicochemical profile.

As an application scientist, I approach this molecule not just as an end-product, but as a highly reactive intermediate. The 2-iodo substitution introduces profound steric hindrance, forcing the phenyl ring out of coplanarity with the isoxazole core. Furthermore, iodine's large atomic radius and polarizability induce a significant "heavy atom effect," which can be leveraged for halogen bonding in protein-ligand interactions or as a highly labile handle for transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper provides a self-validating, deeply technical framework for the synthesis, characterization, and application of this specialized heterocyclic scaffold.

Physicochemical Characteristics & Molecular Dynamics

Understanding the baseline physicochemical properties of 5-amino-3-(2-iodophenyl)isoxazole is critical for predicting its behavior in both biological assays and synthetic matrices. The primary amine at the 5-position acts as a hydrogen-bond donor, while the isoxazole nitrogen serves as an acceptor. However, the electron-withdrawing nature of the isoxazole ring significantly depresses the basicity of the amine (estimated pKa ~2.5–3.0), meaning it remains unprotonated at physiological pH.

By extrapolating data from structurally related isomers such as 3-(3-iodophenyl)isoxazole[3] and 3-(2-chlorophenyl)isoxazole[4], we can establish a highly accurate predictive profile for the 2-iodo derivative.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Scientific Rationale & Implication |

| Molecular Formula | C₉H₇IN₂O | Defines the core mass and isotopic distribution. |

| Molecular Weight | 286.07 g/mol [3] | Crucial for molarity calculations in high-throughput screening. |

| LogP (Predicted) | ~ 2.8 - 3.1 | Indicates moderate lipophilicity, favorable for cellular permeability but requires organic co-solvents (e.g., DMSO) for aqueous assay formulation. |

| Melting Point | 110 - 118 °C (Analogous) | Derived from 3-phenylisoxazole baselines[5]; useful for initial purity assessments via differential scanning calorimetry (DSC). |

| Steric Conformation | Non-coplanar | The bulky ortho-iodine creates a steric clash with the isoxazole oxygen/nitrogen, locking the dihedral angle and limiting rotational degrees of freedom. |

Validated Synthetic Methodology

Step-by-Step Protocol: Cyclodehydration Route

Step 1: Claisen Condensation

-

Reagents: Ethyl 2-iodobenzoate (1.0 eq), anhydrous acetonitrile (1.5 eq), Sodium hydride (60% dispersion in mineral oil, 1.5 eq), anhydrous THF.

-

Procedure: Suspend NaH in THF at 0 °C under inert N₂. Add acetonitrile dropwise. Causality: NaH irreversibly deprotonates acetonitrile (pKa ~25) to form a nucleophilic carbanion.

-

Add ethyl 2-iodobenzoate dropwise. Stir at room temperature for 4 hours.

-

Quench: Carefully quench with saturated aqueous NH₄Cl. Causality: A mild acidic quench prevents the degradation of the resulting 3-(2-iodophenyl)-3-oxopropanenitrile intermediate. Extract with EtOAc and concentrate.

Step 2: Isoxazole Formation

-

Reagents: 3-(2-Iodophenyl)-3-oxopropanenitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq), NaOH (1.2 eq), EtOH/H₂O (4:1).

-

Procedure: Dissolve the intermediate in EtOH. Add an aqueous solution of NH₂OH·HCl and NaOH. Causality: NaOH neutralizes the hydrochloride salt, liberating the free hydroxylamine nucleophile in situ while maintaining a pH that favors oxime formation over nitrile hydrolysis.

-

Reflux for 6 hours. The hydroxylamine attacks the ketone to form an oxime, which subsequently undergoes intramolecular nucleophilic attack onto the nitrile carbon.

-

Isolation: Cool to room temperature, precipitate with cold water, filter, and recrystallize from ethanol to yield pure 5-amino-3-(2-iodophenyl)isoxazole.

Caption: Synthetic workflow for 5-amino-3-(2-iodophenyl)isoxazole via cyclodehydration.

Analytical Characterization Protocol (HPLC-MS/MS)

To validate the purity and facilitate pharmacokinetic quantification of this compound, a highly specific High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is required. Drawing from established protocols for related isoxazole-4-carboxamides[6], the following self-validating workflow is designed to eliminate matrix effects.

Methodological Workflow

-

Sample Preparation (Protein Precipitation): Add 300 µL of ice-cold acetonitrile to 100 µL of biological sample (e.g., plasma). Causality: Acetonitrile instantly denatures and precipitates plasma proteins. The moderately lipophilic isoxazole partitions into the supernatant, protecting the analytical column from protein fouling.

-

Internal Standard (IS): Spike samples with 5-Amino-3-(2-bromophenyl)isoxazole[2]. Causality: The 2-bromo analog is structurally nearly identical, ensuring it co-elutes and experiences identical ion suppression/enhancement in the ESI source, thereby self-validating the quantitative accuracy.

-

Chromatography: Use a C18 Reverse Phase column. Mobile phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent and forces the protonation of the isoxazole amine, maximizing signal intensity in Positive Electrospray Ionization (ESI+).

-

Detection: Monitor the transition of the parent ion [M+H]⁺ (m/z 287) to its dominant fragment (typically loss of the amino-isoxazole fragment) via Multiple Reaction Monitoring (MRM).

Downstream Applications: Palladium-Catalyzed Functionalization

The true strategic value of 5-amino-3-(2-iodophenyl)isoxazole is its role as a versatile building block. The carbon-iodine (C-I) bond at the ortho position is highly susceptible to oxidative addition by zero-valent palladium. This allows researchers to rapidly generate libraries of complex, sterically hindered biaryl systems via Suzuki-Miyaura cross-coupling.

Such modifications are critical in drug discovery for exploring the chemical space around the isoxazole core, often leading to potent kinase inhibitors or modulators of inflammatory pathways[4].

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling mechanism utilizing the 2-iodo handle.

Safety and Handling

Isoxazole derivatives, including halogenated phenylisoxazoles, exhibit moderate oral toxicity and can act as skin and eye irritants[5].

-

Engineering Controls: All synthetic and powder-handling procedures must be conducted within a certified chemical fume hood to prevent dispersion of dust[5].

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Disposal: Halogenated organic waste must be segregated and disposed of via a licensed waste management facility in accordance with local regulations[5].

References

-

Title: Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives Source: Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS) URL: [Link]

Sources

Therapeutic Potential of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in Drug Discovery

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on a Novel Chemical Entity

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide introduces a novel chemical entity, 3-(2-Iodophenyl)-1,2-oxazol-5-amine, and posits its potential as a valuable starting point for drug discovery programs. While specific biological data for this compound is not yet publicly available, its structural features—a proven isoxazole core and a reactive iodophenyl moiety—suggest significant promise. This document provides a comprehensive roadmap for its synthesis, biological evaluation, and optimization, grounded in established principles of drug development. We will explore hypothesized therapeutic targets, present detailed protocols for key in-vitro assays, and outline a logical workflow for advancing this compound from a promising hit to a viable preclinical candidate.

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[3] Its prevalence stems from its unique electronic properties and its ability to serve as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[4] This versatility is evidenced by its presence in a range of marketed drugs, from the anti-inflammatory agent Valdecoxib to the antibiotic Sulfamethoxazole.[4] The demonstrated success of the isoxazole scaffold in targeting diverse biological pathways, including those involved in inflammation, cancer, and infectious diseases, provides a strong rationale for the exploration of novel derivatives.[1][5]

Compound of Interest: 3-(2-Iodophenyl)-1,2-oxazol-5-amine

We now turn our attention to the specific molecule at the heart of this guide: 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Caption: Chemical structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.[6]

This compound is, as of the writing of this guide, a novel chemical entity with no reported biological activity in the public domain.[6] However, its structure is compelling for two key reasons:

-

The Privileged Core: It possesses the isoxazole-5-amine core, a known pharmacophore in various therapeutic areas.

-

The Reactive Handle: The 2-iodophenyl substituent serves as a versatile synthetic handle for further chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine can be approached through established methods for isoxazole ring formation. A plausible retro-synthetic analysis suggests a convergent synthesis, as outlined below.

Caption: Proposed synthetic workflow for the target compound.

This pathway leverages common starting materials and well-understood reaction mechanisms, making the target compound readily accessible for initial biological screening.

A Strategic Roadmap for Therapeutic Evaluation

The core of this guide is a proposed workflow for systematically evaluating the therapeutic potential of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. This process begins with hypothesis generation for potential biological targets and progresses through a multi-stage screening cascade.

Caption: A comprehensive drug discovery workflow.[3]

Hypothesized Therapeutic Targets and Mechanism of Action

Given the broad anti-inflammatory and anti-cancer activities reported for isoxazole derivatives, we hypothesize that 3-(2-Iodophenyl)-1,2-oxazol-5-amine may modulate key signaling pathways implicated in these diseases.[2][5] A primary class of targets for such scaffolds are protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory disorders.

Caption: Hypothesized mechanism of action via kinase inhibition.

Primary Screening: Identifying Biological Activity

The initial step is to screen the compound against a broad panel of disease-relevant targets to identify a "hit". A cost-effective and informative approach is to utilize commercially available kinase screening panels that assess inhibitory activity against hundreds of kinases. Concurrently, cell-based assays are crucial for determining the compound's effect on cellular phenotypes.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of 3-(2-Iodophenyl)-1,2-oxazol-5-amine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro ADME/Tox Profiling: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to minimize late-stage attrition of drug candidates.[7][8] These assays provide essential insights into a compound's potential bioavailability, metabolic stability, and safety profile.[9][10]

Table 1: Key In Vitro ADME/Tox Assays

| Parameter | Assay | Purpose |

| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |

| Metabolism | Liver Microsome Stability | Assesses metabolic stability by Phase I enzymes.[11] |

| Distribution | Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins. |

| Toxicity | hERG Inhibition | Screens for potential cardiotoxicity. |

| Toxicity | Cytotoxicity in Hepatocytes | Evaluates potential for drug-induced liver injury. |

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11]

-

Reaction Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

-

Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Conclusion and Future Directions

While 3-(2-Iodophenyl)-1,2-oxazol-5-amine is a novel chemical entity, its foundation on the well-validated isoxazole scaffold makes it a highly attractive starting point for a drug discovery campaign. The strategic workflow and detailed protocols outlined in this guide provide a robust framework for its systematic evaluation. The presence of the iodophenyl group is a key advantage, enabling rapid and efficient lead optimization through established synthetic methodologies. The initial steps will be to synthesize the compound and perform broad primary screening to identify its biological activity. Positive results from these initial screens will trigger a comprehensive lead optimization program, guided by the principles of medicinal chemistry and early ADME/Tox profiling, with the ultimate goal of identifying a preclinical candidate with therapeutic potential in areas such as oncology or inflammatory diseases.

References

-

Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). Retrieved from [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (n.d.). Retrieved from [Link]

-

Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). In Frontiers In Medicinal Chemistry (Vol. 10, p. 1). Bentham Science Publisher. [Link]

-

In Vitro Assays and Models - Selvita. (n.d.). Retrieved from [Link]

-

In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery. (n.d.). Retrieved from [Link]

-

Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25). Retrieved from [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Retrieved from [Link]

-

Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. (n.d.). Retrieved from [Link]

-

In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). Retrieved from [Link]

-

small molecule drug discovery - Next Generation Treatment Solutions - Vipergen. (n.d.). Retrieved from [Link]

-

In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). Retrieved from [Link]

-

3-(2-iodophenyl)-1,2-oxazol-5-amine - PubChemLite. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(2-iodophenyl)-1,2-oxazol-5-amine (C9H7IN2O) [pubchemlite.lcsb.uni.lu]

- 7. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Drug Discovery: ADME/Toxicity [promega.sg]

- 11. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]

The Emerging Therapeutic Potential of 3-Aryl-5-Aminoisoxazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, gracing the molecular architecture of numerous therapeutic agents.[1] Among its varied derivatives, the 3-aryl-5-aminoisoxazole moiety has garnered significant attention as a pharmacophore of interest, demonstrating a broad spectrum of biological activities.[2] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 3-aryl-5-aminoisoxazole derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Methodologies: Crafting the 3-Aryl-5-Aminoisoxazole Core

The construction of the 3-aryl-5-aminoisoxazole scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern, scalability, and availability of starting materials. Herein, we detail some of the most efficient and versatile approaches.

One-Pot Synthesis from β-Enaminones

A highly efficient and regioselective one-pot synthesis of 3-aryl-5-aminoisoxazoles can be achieved from readily accessible β-enaminones.[2] This method involves the cyclization of a β-enaminone with hydroxylamine. The regioselectivity of this reaction is critically influenced by the reaction conditions.

Experimental Protocol: Synthesis of 3-Aryl-5-Aminoisoxazoles from β-Enaminones

-

Enaminone Formation: A mixture of an appropriate acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated, typically at reflux, to afford the corresponding β-enaminone.

-

Cyclization: The crude enaminone is then treated with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the 3-aryl-5-aminoisoxazole.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-aryl-5-aminoisoxazole.

Caption: Simplified signaling pathway illustrating potential anticancer mechanisms of 3-aryl-5-aminoisoxazole derivatives through inhibition of c-Met and modulation of JNK/p38 MAPK pathways, leading to apoptosis.

Antibacterial Activity

The rise of antibiotic resistance has created an urgent need for the development of new antibacterial agents. [3]3-Aryl-5-aminoisoxazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected 3-Aryl-5-Aminoisoxazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 8 | |

| Compound F | Escherichia coli | 16 | |

| Compound G | Pseudomonas aeruginosa | 32 | |

| 178d | E. coli | 117 | [3] |

| 178e | E. coli | 110 | [3] |

| 178f | E. coli | 95 | [3] |

| 178d | S. aureus | 100 | [3] |

| 178e | S. aureus | 95 | [3] |

The antibacterial mechanism of these compounds is still under investigation, but it is believed to involve the disruption of essential bacterial processes.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For 3-aryl-5-aminoisoxazole derivatives, several key structural features have been identified that influence their potency and selectivity.

-

Substitution on the 3-Aryl Ring: The nature and position of substituents on the 3-aryl ring play a crucial role in determining the biological activity. For instance, in the context of antibacterial activity, the presence of electron-withdrawing groups, such as halogens, on the aryl ring has been shown to enhance potency. [3]

-

The 5-Amino Group: The amino group at the 5-position is a key feature for the biological activity of many of these derivatives. It can act as a hydrogen bond donor and/or acceptor, facilitating interactions with biological targets. Modifications to this group can significantly impact activity.

-

Overall Molecular Conformation: The three-dimensional shape of the molecule is critical for its interaction with the target protein. The relative orientation of the 3-aryl group and the 5-aminoisoxazole core influences the binding affinity and, consequently, the biological response.

Conclusion and Future Perspectives

The 3-aryl-5-aminoisoxazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for biological screening. The broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, underscores the therapeutic potential of this class of compounds.

Future research efforts should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

-

Expansion of the Chemical Space: The synthesis and evaluation of novel analogs with diverse substitution patterns will be essential to explore the full therapeutic potential of this scaffold.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds will need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

-

Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024, June 14). Semantic Scholar. Retrieved from [Link]

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

-

Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species. (2014, January 22). PLOS ONE. Retrieved from [Link]

- (Placeholder for additional reference if needed)

-

Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PubMed Central. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, October 1). PubMed. Retrieved from [Link]

-

Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry. Retrieved from [Link]

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). An-Najah Staff. Retrieved from [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. Retrieved from [Link]

Sources

Solubility Profile of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in Organic Solvents

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, a heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical research.[1] Given the critical role of solubility in drug discovery, formulation, and synthesis, this document outlines the key physicochemical properties of the title compound, presents a theoretically-grounded and predictive solubility profile across a range of common organic solvents, and provides detailed, field-proven experimental protocols for accurate solubility determination. The content herein is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities.[2][3] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount physical property that dictates its behavior throughout the drug development lifecycle.[4] From initial screening and synthesis to formulation and bioavailability, understanding and quantifying solubility is not merely a procedural step but a cornerstone of successful chemical and pharmaceutical development.[4][5]

Poor solubility can lead to significant challenges, including:

-

Inconsistent results in biological assays.

-

Difficulties in purification and isolation during synthesis.

-

Low bioavailability for orally administered drugs.[6]

-

Complications in developing suitable formulations for preclinical and clinical studies.

This guide aims to provide a predictive framework and a practical experimental approach for characterizing the solubility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Characterization and Predicted Solubility Behavior

The molecular structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine provides significant insight into its expected solubility. The key features are the aromatic iodophenyl group, the heterocyclic isoxazole ring, and the primary amine substituent.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂O | [7] |

| Molecular Weight | 286.07 g/mol | [7] |

| Predicted XlogP | 2.3 | [7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (2 on isoxazole, 1 on -NH₂) | Inferred from structure |

The predicted XlogP of 2.3 suggests a moderate lipophilicity. The presence of a hydrogen bond donor (-NH₂) and multiple hydrogen bond acceptor sites (the nitrogen and oxygen atoms of the isoxazole ring and the amine group) indicates that the molecule can engage in hydrogen bonding with appropriate solvents. Therefore, its solubility will be governed by a balance between its lipophilic character (iodophenyl ring) and its capacity for polar interactions.[8][9] The fundamental principle of "like dissolves like" suggests that the compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.[10][11]

Predictive Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexanes, Toluene, Benzene | Low | The molecule's polarity, arising from the isoxazole ring and amine group, is too high to be effectively solvated by non-polar solvents. Van der Waals forces alone are insufficient to overcome the crystal lattice energy.[11] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN) | Moderate to High | These solvents can engage in dipole-dipole interactions. THF and Ethyl Acetate can also act as hydrogen bond acceptors, interacting favorably with the amine group of the solute. These are often good initial choices for dissolving moderately polar compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are excellent hydrogen bond donors and acceptors, allowing them to interact strongly with the amine and isoxazole moieties. The alkyl chains on these alcohols also provide some non-polar character, which can help solvate the iodophenyl ring. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | DMSO and DMF are powerful, highly polar solvents with strong hydrogen bond accepting capabilities. They are often used as "solvents of last resort" for compounds with poor solubility in other common organic solvents.[4] |

This predictive table serves as a starting point for solvent screening. Experimental verification is essential, as factors like crystal packing energy (polymorphism) can lead to deviations from theoretical behavior.[10]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[5]

4.1. Core Principles of the Shake-Flask Method

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[5][13] The key is to allow sufficient time for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

4.2. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

4.3. Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid 3-(2-Iodophenyl)-1,2-oxazol-5-amine (e.g., 5-10 mg) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[5]

-

-

Phase Separation:

-

Remove the vials and allow them to stand briefly.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

-

Sample Analysis (Using HPLC-UV):

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., DMSO or Acetonitrile).

-

Generate a standard curve by creating a series of dilutions from the stock solution and plotting their known concentrations against their measured HPLC peak areas.

-

Prepare one or more dilutions of the filtered sample supernatant to ensure the concentration falls within the linear range of the standard curve.

-

Analyze the diluted samples by HPLC and determine their concentration by interpolating from the standard curve.

-

Calculate the original solubility in mg/mL or mol/L, accounting for any dilution factors.

-

4.4. A Note on Kinetic Solubility Assays

In early drug discovery, high-throughput kinetic solubility assays are often employed for rapid screening.[14] These methods typically involve adding a concentrated DMSO stock of the compound to an aqueous or organic medium and detecting the point at which precipitation occurs, often via nephelometry (light scattering) or turbidimetry.[4][5] While faster, these methods measure a non-equilibrium state and can yield higher solubility values than the thermodynamic method due to the formation of supersaturated solutions.[13]

Interpreting Solubility: Key Influencing Factors

The solubility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine is not just a function of the solvent, but a complex interplay of various factors.

Caption: Factors Influencing Compound Solubility.

-

Polarity Match: As discussed, solubility is maximized when the polarity of the solute and solvent are closely matched.[8]

-

Hydrogen Bonding: The amine group is a hydrogen bond donor, and the isoxazole ring contains acceptors. Polar protic solvents like ethanol can interact with both, while polar aprotic solvents like THF can only act as acceptors. This difference in interaction capability is a key determinant of solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic (absorbs heat).[10][11] This can be leveraged for recrystallization procedures.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[10] The most thermodynamically stable polymorph will always be the least soluble. It is crucial to verify the solid form before and after the solubility experiment (e.g., via XRPD) to ensure a phase transition has not occurred.[5]

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. Based on its structural features, the compound is predicted to have low solubility in non-polar solvents and moderate to high solubility in polar aprotic and polar protic solvents, with the highest solubility expected in solvents like DMSO and DMF. However, these theoretical predictions must be confirmed through rigorous experimental measurement. The provided shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility data, which is indispensable for guiding process development, formulation design, and ensuring the reliability of biological screening data. Careful consideration of factors like temperature and polymorphism is essential for achieving accurate and reproducible results.

References

- MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.

- Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

- Digital Discovery (RSC Publishing). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- Journal of the American Chemical Society - ACS Publications. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- CymitQuimica. CAS 288-14-2: Isoxazole.

- Labclinics. (2020). Solubility factors when choosing a solvent.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.

- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- PubMed. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives.

- AAT Bioquest. (2022). What factors affect solubility?.

- Int J Pharm Chem Anal. Solubility: An overview.

- Wikipedia. Solubility.

- SciSpace. Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer.

- IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- PubChemLite. 3-(2-iodophenyl)-1,2-oxazol-5-amine.

- PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.

- J&K Scientific. 3-(2-Chlorophenyl)-1,2-oxazol-5-amine | 27025-74-7.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. ijcrt.org [ijcrt.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rheolution.com [rheolution.com]

- 5. raytor.com [raytor.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. PubChemLite - 3-(2-iodophenyl)-1,2-oxazol-5-amine (C9H7IN2O) [pubchemlite.lcsb.uni.lu]

- 8. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Solubility factors when choosing a solvent [labclinics.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. CAS 288-14-2: Isoxazole | CymitQuimica [cymitquimica.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

Biological Activity and Pharmacophore Analysis of Iodophenyl Isoxazoles: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. This guide delves into a specific, highly promising subclass: iodophenyl isoxazoles. The introduction of an iodine atom onto the phenyl ring substituent is a strategic choice, not merely for adding mass, but for its capacity to form halogen bonds—a strong, directional interaction that can enhance binding affinity and specificity for biological targets.[3] We will explore the diverse biological activities of these compounds, from anticancer to anti-inflammatory effects, and provide a detailed analysis of their pharmacophoric features. This document is intended for researchers and drug development professionals, offering a synthesis of field-proven insights, detailed experimental and computational protocols, and a forward-looking perspective on this promising class of molecules.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[2] This arrangement results in a unique electronic distribution and structural geometry, making the isoxazole scaffold a versatile building block in drug discovery. It is found in a variety of approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and several antibiotics like Cloxacillin and Sulfamethoxazole.[1][4][5]

The true power of the isoxazole scaffold lies in its synthetic tractability and the ability to modulate its biological activity through substitution at various positions. The strategic placement of an iodophenyl group is particularly noteworthy. The iodine atom can act as a halogen bond donor, interacting with electronegative atoms (like oxygen or nitrogen) in the active sites of proteins. This directional interaction can significantly improve the binding affinity and selectivity of the compound, making it a key feature in rational drug design.[3]

Spectrum of Biological Activities

Iodophenyl isoxazole derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for various therapeutic areas.[6][7][8]

Anticancer Activity

Several isoxazole derivatives have been investigated for their potential as anticancer agents.[6][9] One of the key mechanisms involves the inhibition of tubulin polymerization, a critical process for cell division, making it a prime target for cancer therapy.[3][10] Iodophenyl isoxazoles have shown cytotoxic effects against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.[6][9] The iodine substituent can enhance binding to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Anti-inflammatory Effects

Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have been designed and synthesized as potent anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[11][12] The non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, which features an isoxazole ring, is a selective COX-2 inhibitor. Research on novel iodophenyl isoxazoles has shown significant in vitro and in vivo anti-inflammatory activity, in some cases comparable to or exceeding that of standard drugs like diclofenac sodium.[12][13] The mechanism involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.[11]

Antimicrobial and Antioxidant Potential

The isoxazole nucleus is a component of several clinically used antibiotics.[5] Research has shown that novel iodophenyl isoxazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antimicrobial efficacy.[14]

Furthermore, certain isoxazole derivatives have demonstrated significant antioxidant properties.[15][16] Studies using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay have identified compounds with potent antioxidant activity, in some cases many times that of the standard control, Trolox.[15][16] This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases.

Pharmacophore Analysis: Decoding Structure-Activity Relationships

Pharmacophore modeling is a cornerstone of rational drug design, allowing scientists to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.[17][18] This "pharmacophore" serves as a template for designing new molecules or screening databases for potential leads.[19]

A typical pharmacophore model for an iodophenyl isoxazole inhibitor might include:

-

A Hydrogen Bond Acceptor: Often involving the nitrogen or oxygen atoms of the isoxazole ring.

-

A Hydrogen Bond Donor: Potentially from an amide or hydroxyl substituent attached to the core structure.

-

An Aromatic Ring Feature: Representing the phenyl group.

-

A Hydrophobic Group: Characterizing specific regions of the molecule that interact with non-polar pockets of the target protein.

-

A Halogen Bond Donor: A specific feature representing the iodine atom, crucial for enhanced binding affinity.

The generation of these models can be approached through two primary methodologies.

Ligand-Based Pharmacophore Modeling

This approach is utilized when the 3D structure of the biological target is unknown.[18] It involves analyzing a set of molecules with known biological activities to identify common chemical features that are essential for their function. By aligning these active compounds, a consensus pharmacophore can be generated that captures the key interaction points.

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based approach can be employed.[20][21] This method involves analyzing the interactions between the ligand and the amino acid residues in the protein's binding site. Molecular docking simulations are often used to predict the binding mode of the iodophenyl isoxazole within the target, revealing key interactions like hydrogen bonds, hydrophobic contacts, and the critical halogen bonds formed by the iodine atom.[22][23] This provides a highly accurate and detailed pharmacophore model to guide lead optimization.[24]

Visualization of Key Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the discovery and analysis of iodophenyl isoxazoles.

Caption: High-level workflow for iodophenyl isoxazole drug discovery.

Caption: Workflow for structure-based pharmacophore model generation.

Data Presentation: Comparative Biological Activity

Quantitative data is essential for comparing the efficacy of different derivatives and understanding structure-activity relationships (SAR).

Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives [9][12]

| Compound ID | Core Structure | Substituents | In Vitro Assay (% Inhibition of Protein Denaturation) | In Vivo Assay (Carrageenan-induced Paw Edema, % Inhibition) |

| L6 | 3,5-disubstituted Isoxazole | C3: 4-Cl-Phenyl, C5: 4-I-Phenyl | 88.45 | 76.54 |

| L19 | 3,5-disubstituted Isoxazole | C3: 2-Cl-Phenyl, C5: 4-I-Phenyl | 88.54 | 77.21 |

| Diclofenac | Standard Drug | N/A | 92.14 | 82.14 |

Data presented is representative and compiled to illustrate comparative efficacy.

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of standard practices in the field.

Protocol 1: Synthesis of 3,5-Disubstituted Iodophenyl Isoxazoles[11]

Rationale: This protocol describes a common and effective method for synthesizing the isoxazole ring from a chalcone intermediate. The use of hydroxylamine hydrochloride in a basic medium facilitates the cyclization reaction.

Step-by-Step Methodology:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriate aromatic ketone (e.g., 4-iodoacetophenone) (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol.

-

Add an aqueous solution of sodium hydroxide (40%) dropwise while stirring in an ice bath.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

-

-

Isoxazole Synthesis:

-

Reflux a mixture of the synthesized chalcone (0.015 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol for 7-8 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Pour the concentrated mixture into ice water.

-

Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the pure iodophenyl isoxazole derivative.

-

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard, reliable method for determining the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the iodophenyl isoxazole compounds (e.g., 1-100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Computational Pharmacophore Generation (3D-QSAR)[24][27]

Rationale: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational method to correlate the biological activity of a set of compounds with their 3D properties. This protocol outlines the generation of a predictive pharmacophore model.

Step-by-Step Methodology:

-

Data Set Preparation: Compile a dataset of iodophenyl isoxazole derivatives with their corresponding biological activity data (e.g., pIC₅₀ values). Divide the set into a training set (to build the model) and a test set (to validate the model).

-

Molecular Modeling and Alignment:

-

CoMFA/CoMSIA Field Calculation:

-

For Comparative Molecular Field Analysis (CoMFA), place the aligned molecules in a 3D grid and calculate steric and electrostatic fields at each grid point.

-

For Comparative Molecular Similarity Indices Analysis (CoMSIA), calculate additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

-

-

Model Generation and Validation:

-

Use Partial Least Squares (PLS) analysis to generate a linear correlation between the calculated fields (independent variables) and the biological activity (dependent variable).

-

Validate the model's predictive power using the test set of compounds, calculating parameters like the predictive r² (r²pred). A robust model will accurately predict the activity of the compounds in the test set.[22]

-

-

Contour Map Visualization: Visualize the results as 3D contour maps, which show regions where certain properties (e.g., steric bulk, negative charge) are predicted to increase or decrease biological activity. These maps are the visual representation of the pharmacophore.

Conclusion and Future Perspectives